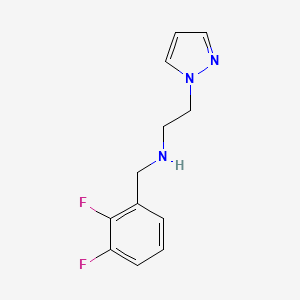

n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,3-Difluorobenzyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, also known as DFPE or GSK-3 inhibitor VIII, is a small molecule compound that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase that plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis.

Wirkmechanismus

N-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine exerts its pharmacological effects by selectively inhibiting the activity of GSK-3, which is a key regulator of various signaling pathways involved in cell growth, differentiation, and survival. GSK-3 is known to phosphorylate a wide range of substrates, including beta-catenin, tau protein, and glycogen synthase, leading to their degradation or inactivation. By inhibiting GSK-3 activity, n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can increase the levels of beta-catenin, a transcriptional co-activator that regulates the expression of genes involved in cell proliferation and differentiation. Moreover, n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can reduce the levels of phosphorylated tau protein, a key component of neurofibrillary tangles in Alzheimer's disease.

Biochemical and Physiological Effects:

n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In neuronal cells, n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can enhance synaptic plasticity, promote neurite outgrowth, and improve memory formation. In cancer cells, n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In diabetic and obese animals, n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can improve insulin sensitivity, reduce adiposity, and prevent cardiovascular complications. Moreover, n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has been shown to have anti-inflammatory, anti-oxidant, and anti-fibrotic effects in various experimental models.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has several advantages as a tool compound for scientific research. It is a highly selective and potent inhibitor of GSK-3, with minimal off-target effects. It is also water-soluble and cell-permeable, allowing for easy administration and delivery to target cells. However, n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has some limitations as well. It can be toxic at high concentrations, leading to non-specific effects on cell viability and function. Moreover, its pharmacokinetic properties, such as stability, bioavailability, and metabolism, may vary depending on the experimental system and animal model used.

Zukünftige Richtungen

There are several future directions for the use of n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine in scientific research. One direction is to explore the therapeutic potential of n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine in various diseases, such as Alzheimer's disease, cancer, diabetes, and cardiovascular diseases. Another direction is to investigate the molecular mechanisms underlying the effects of n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine on GSK-3 signaling pathways, including the identification of new substrates and downstream effectors. Moreover, the development of new n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine analogs with improved pharmacokinetic properties and selectivity may lead to the discovery of novel therapeutic agents.

Synthesemethoden

N-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine can be synthesized by a multi-step process involving the reaction of 2,3-difluorobenzyl bromide with 1H-pyrazole-1-carboxaldehyde, followed by reduction with sodium borohydride and reductive amination with 2-chloroethylamine hydrochloride. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has been widely used as a tool compound in various scientific research fields, including neuroscience, cancer biology, and regenerative medicine. One of the main applications of n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine is in the study of GSK-3 signaling pathways, which are involved in the regulation of neuronal development, synaptic plasticity, and memory formation. n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia by inhibiting GSK-3 activity. n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has also been used to investigate the role of GSK-3 in cancer cell proliferation, apoptosis, and metastasis. Moreover, n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine has been used as a potential therapeutic agent for the treatment of diabetes, obesity, and cardiac hypertrophy.

Eigenschaften

IUPAC Name |

N-[(2,3-difluorophenyl)methyl]-2-pyrazol-1-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3/c13-11-4-1-3-10(12(11)14)9-15-6-8-17-7-2-5-16-17/h1-5,7,15H,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNVZDYDDLRIEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CNCCN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea](/img/structure/B7572104.png)

![N-[3-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7572114.png)

![Methyl 2-[(5-ethyl-4-methylthiophene-2-carbonyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572134.png)

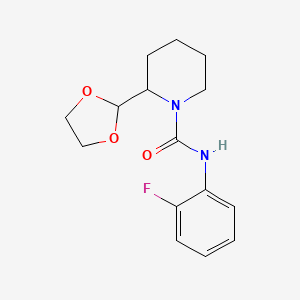

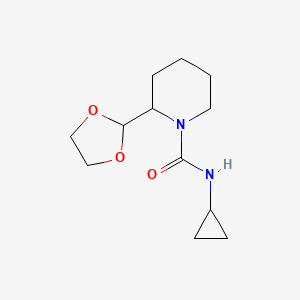

![[2-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B7572148.png)

![4-bromo-N-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7572150.png)

![2,4-Difluoro-5-[[2-(trifluoromethyl)phenyl]methylamino]benzamide](/img/structure/B7572158.png)

![Methyl 2-[4-[[2-(4-bromophenyl)acetyl]amino]pyrazol-1-yl]acetate](/img/structure/B7572193.png)

![4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine](/img/structure/B7572194.png)